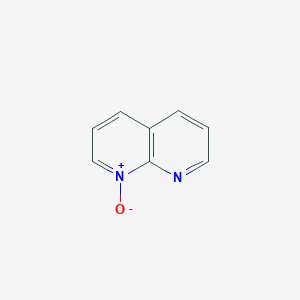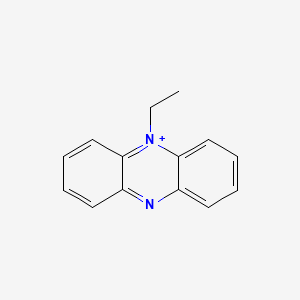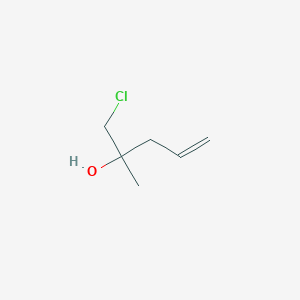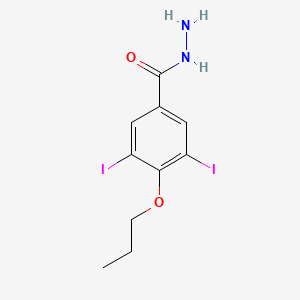
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups can be done using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Hydrogenation: The tetrahydroisoquinoline moiety can be formed by hydrogenation of the isoquinoline core under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Fully hydrogenated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated phenols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the tetrahydroisoquinoline moiety may play a crucial role in binding to the target sites.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenolic group.
2-Methoxyphenol (Guaiacol): Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: Basic structure without methoxy groups.
Uniqueness
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is unique due to the combination of methoxy groups and the tetrahydroisoquinoline moiety, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
23263-77-6 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C18H21NO4/c1-21-16-6-11(4-5-15(16)20)14-10-19-9-12-7-17(22-2)18(23-3)8-13(12)14/h4-8,14,19-20H,9-10H2,1-3H3 |
Clave InChI |
NEGANGKLGKFYLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CNCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)











![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
